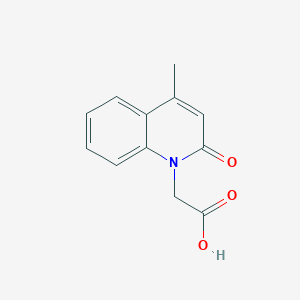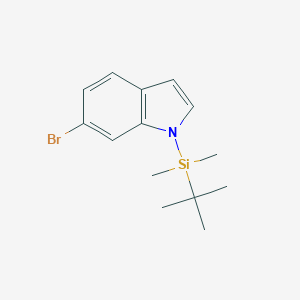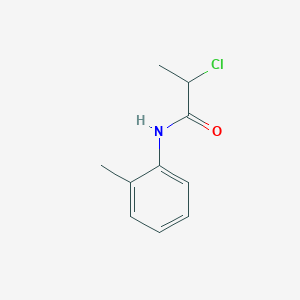
5-(3-Pyridylmethylene)rhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Pyridylmethylene)rhodanine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyridine ring and a rhodanine ring. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 5-(3-Pyridylmethylene)rhodanine is not fully understood. However, studies have shown that the compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. The proteasome is responsible for the degradation of proteins, and its inhibition can lead to the accumulation of misfolded proteins, which can trigger apoptosis. Additionally, 5-(3-Pyridylmethylene)rhodanine has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-Pyridylmethylene)rhodanine can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for the detection of various biomolecules. Additionally, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3-Pyridylmethylene)rhodanine in lab experiments is its potential use in various fields of scientific research, including cancer research, microbiology, and organic electronics. Additionally, the compound has low toxicity in vitro, making it a safe candidate for further studies. However, one of the limitations of using 5-(3-Pyridylmethylene)rhodanine is its relatively low solubility in water, which can limit its use in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-Pyridylmethylene)rhodanine. One direction is to investigate the compound's potential use as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to further explore the compound's potential use as a fluorescent probe for the detection of various biomolecules. Additionally, future studies could focus on improving the compound's solubility in water and developing new methods for its synthesis.
Synthesemethoden
Several methods have been developed for the synthesis of 5-(3-Pyridylmethylene)rhodanine. One of the most common methods involves the reaction of pyridine-3-carbaldehyde with rhodanine in the presence of a base. The reaction yields 5-(3-Pyridylmethylene)rhodanine as a yellow solid. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(3-Pyridylmethylene)rhodanine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, antibacterial, and antiviral properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules. Additionally, 5-(3-Pyridylmethylene)rhodanine has been studied for its potential use in organic electronics, such as organic field-effect transistors.
Eigenschaften
CAS-Nummer |
3785-78-2 |
|---|---|
Produktname |
5-(3-Pyridylmethylene)rhodanine |
Molekularformel |
C9H6N2OS2 |
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
(5Z)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)4-6-2-1-3-10-5-6/h1-5H,(H,11,12,13)/b7-4- |
InChI-Schlüssel |
WCMBSDRTRVIVGG-DAXSKMNVSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)NC(=S)S2 |
SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2 |
Kanonische SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2 |
Andere CAS-Nummern |
3785-78-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




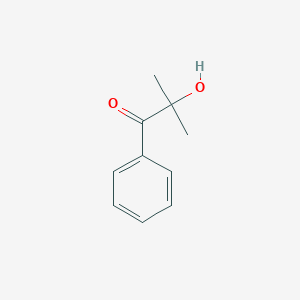

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
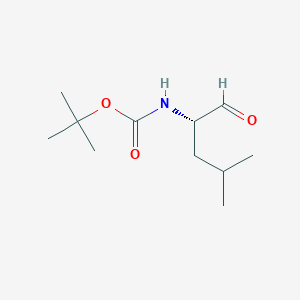
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

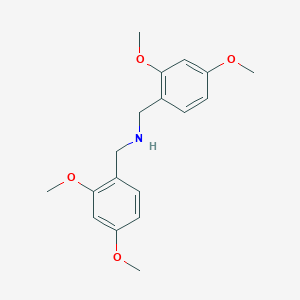

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)

